molecular formula C9H8BrNO B8228780 (E)-4-(6-Bromopyridin-2-yl)but-3-en-2-one

(E)-4-(6-Bromopyridin-2-yl)but-3-en-2-one

Cat. No.: B8228780
M. Wt: 226.07 g/mol
InChI Key: URGNJDUISJHVHM-AATRIKPKSA-N
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Description

(E)-4-(6-Bromopyridin-2-yl)but-3-en-2-one is an organic compound that features a brominated pyridine ring attached to a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(6-Bromopyridin-2-yl)but-3-en-2-one typically involves the bromination of a pyridine derivative followed by a coupling reaction with a butenone precursor. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(6-Bromopyridin-2-yl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine alcohols or amines.

Scientific Research Applications

(E)-4-(6-Bromopyridin-2-yl)but-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-4-(6-Bromopyridin-2-yl)but-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The brominated pyridine ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (3E)-4-(6-chloro-2-pyridinyl)-3-buten-2-one: Similar structure but with a chlorine atom instead of bromine.

    (3E)-4-(6-fluoro-2-pyridinyl)-3-buten-2-one: Contains a fluorine atom in place of bromine.

    (3E)-4-(6-iodo-2-pyridinyl)-3-buten-2-one: Features an iodine atom instead of bromine.

Uniqueness

The uniqueness of (E)-4-(6-Bromopyridin-2-yl)but-3-en-2-one lies in its bromine atom, which can influence the compound’s reactivity and binding properties. Bromine’s size and electronegativity can affect the compound’s interactions with biological targets, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

(E)-4-(6-bromopyridin-2-yl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-7(12)5-6-8-3-2-4-9(10)11-8/h2-6H,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGNJDUISJHVHM-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=NC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=NC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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